N-[3-Methyl-1-(1-phenylcyclobutyl)butyl]-N,N-dimethylamine Hydrochloride
Description
Properties
Molecular Formula |
C17H28ClN |
|---|---|
Molecular Weight |
281.9 g/mol |
IUPAC Name |
N,N,3-trimethyl-1-(1-phenylcyclobutyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H27N.ClH/c1-14(2)13-16(18(3)4)17(11-8-12-17)15-9-6-5-7-10-15;/h5-7,9-10,14,16H,8,11-13H2,1-4H3;1H |
InChI Key |
QUGBNGCHBVGCAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=CC=C2)N(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The final step involves the dimethylation of the amine group and the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, controlled environments, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-Methyl-1-(1-phenylcyclobutyl)butyl]-N,N-dimethylamine Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-[3-Methyl-1-(1-phenylcyclobutyl)butyl]-N,N-dimethylamine Hydrochloride has several scientific research applications, including:
Mechanism of Action
Comparison with Similar Compounds
Chemical Profile :
- IUPAC Name : N,N,3-Trimethyl-1-(1-phenylcyclobutyl)butane-1-amine hydrochloride
- Molecular Formula : C₁₇H₂₇N·HCl
- Molecular Weight : 281.86 g/mol
- CAS Numbers : 84485-01-8 (hydrochloride), 84467-55-0 (base)
- Purity : >95% (HPLC)
- Key Applications : Classified as an impurity reference material in pharmaceuticals, with relevance to neurological targets (e.g., 5-HT receptors, neuropsychiatric disorders) .
The compound features a cyclobutyl ring substituted with a phenyl group and a branched alkyl chain terminated by a dimethylamine group. Its structural uniqueness lies in the absence of halogen substituents compared to pharmacologically active analogs like sibutramine.
Structural Analogs of Sibutramine Hydrochloride
Sibutramine hydrochloride (N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine hydrochloride monohydrate) is a closely related antiobesity drug. Key differences include:
The absence of the 4-chloro group in the target compound reduces its affinity for serotonin/noradrenaline transporters, rendering it pharmacologically inactive but structurally significant as a synthetic intermediate or metabolite.
USP-Related Compounds
The United States Pharmacopeia (USP) lists sibutramine-related compounds with varying substituents (Table 1). These highlight how minor structural changes alter chromatographic and regulatory profiles:
| Compound | Substituent | Relative Retention Time (RRT) | Impurity Limit |
|---|---|---|---|
| Target Compound | Phenyl | 0.33 | 0.1% |
| Related Compound A | 2-Chlorophenyl | 0.73 | 0.1% |
| Related Compound B | 3-Chlorophenyl | 0.83 | 0.1% |
| Related Compound C | 4-Chlorophenyl + pentyl chain | 1.14 | 0.1% |
| Related Compound D | 4-Chlorophenyl + N-methylamine | 1.19 | 0.1% |
Key Insight : The target compound elutes earlier in chromatographic systems due to reduced polarity (lack of Cl), simplifying its separation from active pharmaceutical ingredients (APIs) like sibutramine .
Comparison with Other Amine-Based Pharmaceuticals
Amitriptyline Hydrochloride
- Structure : Dibenzocycloheptene core vs. cyclobutyl-phenyl.
- Solubility: Freely soluble in water/ethanol vs.
- Application : Antidepressant vs. neurological impurity .
Diphenhydramine Hydrochloride
- Structure : Diphenylmethoxyethyl-dimethylamine vs. cyclobutyl-phenyl-dimethylamine.
- Application : Antihistamine vs. impurity reference material .
Q & A
Basic: How can researchers optimize the synthesis of N-[3-Methyl-1-(1-phenylcyclobutyl)butyl]-N,N-dimethylamine Hydrochloride to ensure high yield and purity?
Methodological Answer:
The synthesis of this compound typically involves cyclobutane ring formation via [2+2] photocycloaddition or strain-driven cyclization, followed by alkylation of the tertiary amine. Key parameters include:
- Temperature control : Maintaining sub-zero temperatures during cyclobutane formation minimizes side reactions (e.g., ring-opening) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency during alkylation .
- Purification : Column chromatography with silica gel (eluent: dichloromethane/methanol gradient) removes unreacted intermediates. Final recrystallization in ethanol/water yields >95% purity .
Basic: What analytical techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with exact mass matching C₁₇H₂₇ClN₂ (calc. 318.1834) .
- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding patterns in the hydrochloride salt (e.g., Cl⁻ interactions with NH groups) .
Advanced: How can researchers address discrepancies in reported solubility data for this compound?
Methodological Answer:
Discrepancies often arise from hygroscopicity or polymorphic forms. To standardize measurements:
- Dynamic vapor sorption (DVS) : Quantify hygroscopicity under controlled humidity (e.g., 0–90% RH) to identify water uptake thresholds .
- Powder X-ray diffraction (PXRD) : Compare experimental diffractograms with published crystal structures to detect polymorphic variations .
- Solubility protocols : Use USP-NF saturation shake-flask method in buffered solutions (pH 1.2–7.4) at 25°C, with HPLC quantification .
Advanced: What strategies are effective for chiral resolution of enantiomers in this amine hydrochloride?
Methodological Answer:
The stereogenic center at the cyclobutyl-N bond requires:
- Chiral chromatography : Use a Chiralpak IA-3 column with hexane/isopropanol (90:10, 0.1% diethylamine) to achieve baseline separation (α > 1.5) .
- Diastereomeric salt formation : React the racemate with (R)- or (S)-mandelic acid in acetone; fractional crystallization yields enantiopure salts (>99% ee) .
- Circular dichroism (CD) : Validate enantiomeric excess by comparing Cotton effects at 220–260 nm .
Advanced: How does the cyclobutyl group influence the compound’s pharmacological activity compared to cyclohexyl analogs?
Methodological Answer:
- Conformational rigidity : The cyclobutane ring restricts rotational freedom, enhancing binding affinity to target receptors (e.g., σ-1 or NMDA) by reducing entropy loss upon binding .
- Metabolic stability : Cyclobutyl derivatives resist CYP450-mediated oxidation better than cyclohexyl analogs due to reduced electron density at the ring .
- Computational docking : MD simulations (e.g., GROMACS) show stronger hydrophobic interactions with receptor pockets compared to bulkier cyclohexyl groups .
Advanced: What experimental approaches mitigate degradation during long-term stability studies?
Methodological Answer:
- Forced degradation studies : Expose to 40°C/75% RH for 4 weeks; monitor degradation products via LC-MS. Major pathways include:
- Stabilizers : Add antioxidants (0.01% BHT) or store under nitrogen in amber glass vials at -20°C .
Advanced: How can computational chemistry predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Dock the compound into X-ray structures of target proteins (e.g., 5-HT₂ₐ receptor, PDB ID: 6WGT). Key interactions:
- QSAR modeling : Use descriptors like logP and polar surface area to predict blood-brain barrier permeability (e.g., Brain-Blood Ratio > 0.3) .
Basic: What safety precautions are critical when handling this compound in a research lab?
Methodological Answer:
- PPE : Nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing .
- Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
- Storage : Keep in desiccators with silica gel at 2–8°C to prevent deliquescence .
Advanced: How can impurity profiling ensure batch-to-batch consistency in preclinical studies?
Methodological Answer:
- LC-MS/MS : Monitor USP-listed impurities (e.g., desmethyl analogs, cyclobutane ring-opened byproducts) with a C18 column (gradient: 0.1% formic acid in acetonitrile/water) .
- Thresholds : Limit unspecified impurities to <0.10% per ICH Q3A guidelines .
- Stability-indicating methods : Validate HPLC conditions to separate degradation products from the main peak (resolution > 2.0) .
Advanced: What in vitro assays are suitable for preliminary evaluation of its biological activity?
Methodological Answer:
- Receptor binding assays : Radioligand competition (³H-ketanserin for 5-HT₂ₐ; IC₅₀ < 100 nM indicates high affinity) .
- Cellular toxicity : MTT assay in HEK293 cells (EC₅₀ > 50 µM suggests low cytotoxicity) .
- Metabolic stability : Incubate with human liver microsomes; calculate intrinsic clearance (Clₜₙₜ < 10 mL/min/kg desirable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
